molecular formula C18H13ClF4N2O2 B5035472 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5035472
M. Wt: 400.8 g/mol
InChI Key: NYSIABWWIQZOLV-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H13ClF4N2O2 and its molecular weight is 400.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is 400.0601680 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of NF-kappaB and AP-1 Gene Expression

This compound has been investigated for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies have been conducted to enhance its potential oral bioavailability. Compounds were evaluated for their cell-based activity, compliance with Lipinski's rule of 5, and gastrointestinal permeability using the Caco-2 cell line. The research highlighted the significance of the carboxamide group at the 5-position for maintaining activity (Palanki et al., 2000).

Synthesis in Relation to Met Kinase Inhibitors

This compound is part of a family of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, identified as potent and selective Met kinase inhibitors. Modifications in this compound's structure led to improved enzyme potency and aqueous solubility, contributing to its application in cancer research (Schroeder et al., 2009).

Application in Antimicrobial Research

N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide, a related compound, exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus isolates. Its structural modifications were explored to determine the activity cliffs and the favorable structural modifications for determining activity (Bąk et al., 2020).

Role in Synthesis of Radioligands

The compound has been used in the synthesis of the reference standard IUR-1601, which is a key component in the development of specific radioligands for medical imaging and research purposes (Gao et al., 2018).

Neuroleptic Agent Synthesis

This chemical is closely related to compounds used in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, highlighting its significance in the development of psychiatric medications (Botteghi et al., 2001).

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N2O2/c19-15-6-3-12(8-14(15)18(21,22)23)24-17(27)10-7-16(26)25(9-10)13-4-1-11(20)2-5-13/h1-6,8,10H,7,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSIABWWIQZOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.